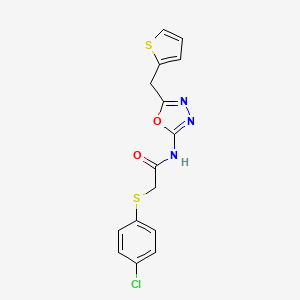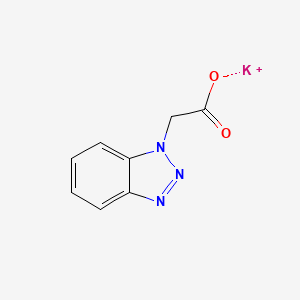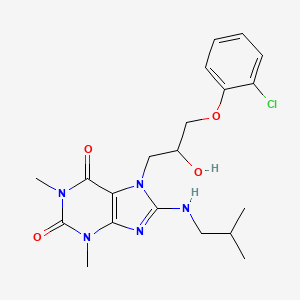![molecular formula C13H14F3N3O B2452412 3-[2-Methyl-2-[5-(Trifluormethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-on CAS No. 1024244-90-3](/img/structure/B2452412.png)
3-[2-Methyl-2-[5-(Trifluormethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The researchers explain that the demand for TFMP derivatives has been increasing steadily in the last 30 years . They guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .Physical and Chemical Properties Analysis
TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
Trifluormethylpyridine (TFMPs) dienen als wichtige Strukturmotive in aktiven Pflanzenschutzwirkstoffen. Insbesondere spielen sie eine entscheidende Rolle beim Schutz von Nutzpflanzen vor Schädlingen. Das erste auf dem Pflanzenschutzmittelmarkt eingeführte TFMP-Derivat war Fluazifop-Butyl, und seitdem haben mehr als 20 neue TFMP-haltige Pflanzenschutzmittel ISO-Gattungsbezeichnungen erhalten. Diese Verbindungen zeigen biologische Aktivität aufgrund der Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und des Pyridin-Moleküls .
Pharmazeutika
Mehrere TFMP-Derivate finden Anwendung in der pharmazeutischen Industrie. Fünf pharmazeutische Produkte, die das TFMP-Molekül enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien. Der Einfluss des Fluoratoms auf den Arzneimittelstoffwechsel, die Pharmakokinetik und die Rezeptorinteraktionen trägt zum therapeutischen Potenzial dieser Verbindungen bei .
Antimikrobielle Eigenschaften
Bestimmte TFMP-Derivate weisen antimikrobielles Potenzial auf. Beispielsweise haben die Verbindungen 1a und 1b, die Imidazol- und Trifluormethylgruppen enthalten, eine gute antimikrobielle Aktivität gezeigt .
Ligandsynthese
Die Trifluormethylpyridin-Einheit dient als vielseitiger chelatbildender Ligand. Forscher haben Verfahren zur Synthese verschiedener Liganden aus amino-substituierten Arenen und Heteroarenen entwickelt, darunter TFMP-Derivate .
Katalyse
TFMP-Derivate nehmen an katalytischen Reaktionen teil. Beispielsweise wurde die Protodeboronierung unter Verwendung von (3,5-Bis(trifluormethyl)phenyl)lithium zur Synthese von Indolisidin-Verbindungen mit guter Diastereoselektivität eingesetzt .
Funktionelle Materialien
Die einzigartigen Eigenschaften von fluorierten Verbindungen, einschließlich TFMP-Derivaten, machen sie wertvoll für funktionelle Materialien. Ihre Einarbeitung in Polymere, Beschichtungen und elektronische Geräte verbessert Leistung und Stabilität.
Zusammenfassend lässt sich sagen, dass TFMP und seine Derivate in Pflanzenschutzmitteln, Pharmazeutika, antimikrobiellen Mitteln, der Ligandsynthese, der Katalyse und funktionellen Materialien Anwendung finden. Im Zuge der weiteren Forschung könnten wir in Zukunft noch weitere neuartige Anwendungen für diese faszinierende Verbindung entdecken .
Wirkmechanismus
Zukünftige Richtungen
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Eigenschaften
IUPAC Name |
3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-19(18-10-3-2-4-11(20)7-10)12-6-5-9(8-17-12)13(14,15)16/h5-8,18H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZHHSNRZLWAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C(F)(F)F)NC2=CC(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2452330.png)
![N-(2-methoxyphenyl)-2-({2-[2-(5-methyl-1H-imidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2452331.png)

![N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2452336.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2452338.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2452344.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2452345.png)
![N-(2-chlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2452347.png)

![1-(3-chloro-4-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2452350.png)

![1-[(1,5-Dimethylpyrazol-4-yl)methyl]piperazine;dihydrochloride](/img/structure/B2452352.png)
